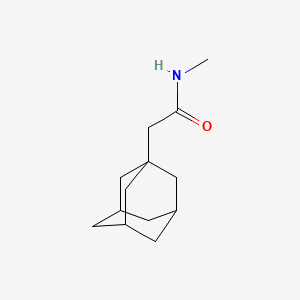
2-(adamantan-1-yl)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(adamantan-1-yl)-N-methylacetamide is a compound derived from adamantane, a highly symmetrical and rigid polycyclic hydrocarbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(adamantan-1-yl)-N-methylacetamide typically involves the reaction of adamantanecarboxylic acid with methylamine. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The general reaction scheme is as follows:
- The acid chloride is then reacted with methylamine in the presence of a base such as triethylamine to yield this compound.
Adamantanecarboxylic acid: is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-(adamantan-1-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated adamantane derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: Investigated for its potential as an antiviral and antibacterial agent due to the unique properties of the adamantane core.
Medicine: Explored for its potential use in the treatment of diseases such as Parkinson’s disease and influenza, leveraging the adamantane scaffold’s ability to enhance drug stability and bioavailability.
Industry: Utilized in the production of high-performance materials, including lubricants and coatings, due to its thermal stability and rigidity.
作用机制
The mechanism of action of 2-(adamantan-1-yl)-N-methylacetamide is largely dependent on its interaction with biological targets. The adamantane core is known to interact with various enzymes and receptors, potentially disrupting their normal function. For example, in antiviral applications, the compound may inhibit viral replication by interfering with viral enzymes or proteins.
相似化合物的比较
2-(adamantan-1-yl)-N-methylacetamide can be compared with other adamantane derivatives such as:
Amantadine: An antiviral and anti-Parkinsonian drug that inhibits viral replication and modulates dopamine release.
Rimantadine: Similar to amantadine, used primarily for the treatment of influenza A.
Memantine: Used in the treatment of Alzheimer’s disease by modulating NMDA receptors.
Uniqueness
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other adamantane derivatives
属性
IUPAC Name |
2-(1-adamantyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-14-12(15)8-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMKVKIJGLSCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














